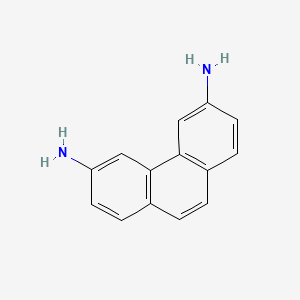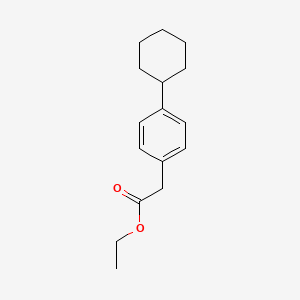
cholesterol n-amyl carbonate
Overview
Description
Mechanism of Action
Target of Action
Cholesterol N-Amyl Carbonate, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate, is a derivative of cholesterol. Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . Therefore, the primary targets of this compound are likely to be similar to those of cholesterol, including various enzymes involved in cholesterol metabolism and transport, such as HMG-CoA reductase and the NPC1 and NPC2 proteins .
Mode of Action
For instance, cholesterol is first converted to cholest-4-en-3-one by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . This compound might undergo similar transformations and interactions.
Biochemical Pathways
Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . This compound, being a derivative of cholesterol, may be involved in similar biochemical pathways.
Pharmacokinetics
For instance, cholesterol is synthesized through the mevalonate pathway in the endoplasmic reticulum and is delivered to cells via receptor-mediated uptake of low-density lipoproteins (LDLs) .
Result of Action
For example, cholesterol is crucial for maintaining membrane integrity and fluidity, and it serves as a precursor for the synthesis of steroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cholesterol and its derivatives. For instance, temperature, humidity, and air pollutants have been shown to affect cholesterol levels . Therefore, similar environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Cholesterol n-amyl carbonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in cholesterol metabolism, such as HMG-CoA reductase and cytochrome P450 enzymes . These interactions are essential for the synthesis and regulation of cholesterol levels within the body. This compound also interacts with lipid transport proteins, such as NPC1 and NPC2, which are involved in the intracellular transport of cholesterol . These interactions help in maintaining cellular cholesterol homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the integrity and fluidity of cellular membranes, which in turn impacts membrane-bound receptors and signaling molecules . This compound has been shown to modulate the activity of signaling pathways such as the SREBP pathway, which regulates cholesterol synthesis and uptake . Additionally, this compound can influence gene expression by interacting with transcription factors like LXR and SREBP, leading to changes in the expression of genes involved in lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It binds to the sterol-sensing domains of proteins such as NPC1 and NPC2, facilitating the transport of cholesterol within cells . This compound also acts as an allosteric modulator of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase . By binding to these enzymes, this compound can either inhibit or activate their activity, leading to changes in cholesterol levels and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its ability to modulate cellular cholesterol levels and impact cellular processes such as membrane fluidity and signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholesterol metabolism and improve lipid homeostasis . At high doses, it may lead to toxic effects, such as liver damage and disruption of cellular membranes . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway and the bile acid synthesis pathway . It interacts with enzymes such as HMG-CoA reductase and cytochrome P450 enzymes, which are crucial for cholesterol biosynthesis and metabolism . This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes and influencing the overall cholesterol balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is primarily transported by lipid transport proteins such as NPC1 and NPC2, which facilitate its movement between cellular compartments . Additionally, this compound can bind to lipoproteins in the bloodstream, aiding its distribution to different tissues . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins specific to these compartments . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its effects on cholesterol metabolism and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: cholesterol n-amyl carbonate is synthesized by reacting cholesterol with amyl carbonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: cholesterol n-amyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Scientific Research Applications
cholesterol n-amyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in the study of cell membrane dynamics and cholesterol metabolism.
Medicine: Investigated for its potential therapeutic benefits in treating cholesterol-related disorders.
Industry: Employed in the production of specialized polymers and materials
Comparison with Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and function.
Cholesteryl Oleate: A cholesterol ester used in the study of lipid metabolism.
Cholesteryl Palmitate: Another cholesterol ester with applications in biochemistry and cell biology.
Uniqueness: cholesterol n-amyl carbonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other cholesterol derivatives .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGKUVSDXMPGA-FLFWOSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659874 | |
| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15455-79-5 | |
| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


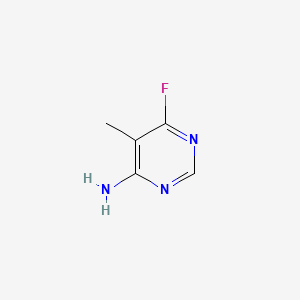
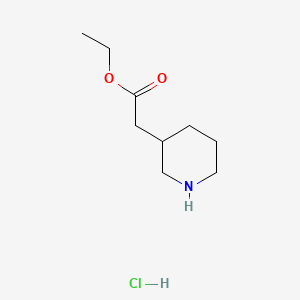

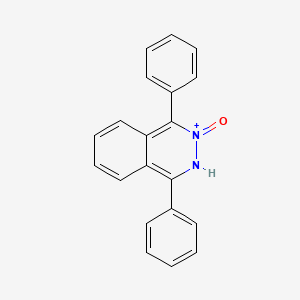




![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
